2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile
Description
The compound 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic organic molecule featuring a central 1,3-oxazole core substituted with a furan-2-yl group, a tetrahydroisoquinoline moiety, and a nitrile functional group. Key structural elements include:
- Oxazole ring: A five-membered aromatic ring containing two nitrogen atoms and three carbon atoms.
- Furan-2-yl substituent: Attached to the oxazole’s 2-position, this furan ring is further substituted at its 5-position with a (3-methylphenoxy)methyl group, introducing steric bulk and lipophilicity.
This compound shares structural similarities with other oxazole- and furan-containing derivatives, which are often explored in medicinal chemistry for their diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-17-5-4-8-20(13-17)29-16-21-9-10-23(30-21)24-27-22(14-26)25(31-24)28-12-11-18-6-2-3-7-19(18)15-28/h2-10,13H,11-12,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNFKPOUSAFDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCC5=CC=CC=C5C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and oxazole intermediates, followed by their coupling with the tetrahydroisoquinoline derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce oxazolidines.
Scientific Research Applications
2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound can be categorized based on substitutions at the oxazole ring’s 2- and 5-positions. Below is a comparative analysis with key derivatives from recent literature and databases:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Analysis
Substituent-Driven Bioactivity: The tetrahydroisoquinoline group in the target compound distinguishes it from analogs with simpler amines (e.g., methoxyphenylamino in ). This bicyclic structure is associated with enhanced binding to neurological targets, as seen in isoquinoline-derived pharmaceuticals . Lipophilic substituents, such as the (3-methylphenoxy)methyl group, improve blood-brain barrier penetration compared to polar groups like sulfonyl or methoxy .
Electronic Effects :
- The nitrile group at the oxazole’s 4-position is a common feature in analogs (e.g., ), contributing to electron withdrawal and stabilizing interactions with enzyme active sites.
- Halogenated derivatives (e.g., chlorophenyl in ) exhibit increased metabolic stability but may reduce solubility .
Synthetic Accessibility: Furan-oxazole hybrids are typically synthesized via cyclization reactions involving malononitrile or coupling of preformed heterocycles (e.g., ). The tetrahydroisoquinoline moiety likely requires additional steps, such as reductive amination or Pictet-Spengler reactions .
Bioactivity Clustering :
- Compounds with similar substituent patterns (e.g., aromatic amines, nitriles) cluster into groups with overlapping bioactivity profiles, as demonstrated in data-mining studies . This suggests the target compound may share pharmacological properties with kinase inhibitors or antimicrobial agents .
Biological Activity
The compound 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile is a complex organic molecule that exhibits a range of potential biological activities due to its unique structural features. The presence of both aromatic and heterocyclic components suggests significant reactivity and interaction capabilities in biological systems. This article reviews the biological activity of this compound, summarizing relevant research findings, potential applications, and mechanisms of action.
Structural Characteristics
The compound can be characterized by the following structural formula:
This structure includes:
- A furan ring
- An oxazole moiety
- A carbonitrile functional group
These features contribute to its diverse chemical properties and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing furan and oxazole rings have shown promising results against a range of microbial pathogens.
- Anti-inflammatory Properties : The oxazole moiety is known for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that the compound may interfere with cancer cell proliferation.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
- Receptor Modulation : It may interact with various receptors, altering their activity and leading to downstream biological effects.
Antimicrobial Activity
A study evaluated the antimicrobial effects of structurally similar compounds and found that derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
In vitro studies demonstrated that the compound could inhibit COX enzymes at low micromolar concentrations. This inhibition was associated with reduced production of prostaglandins, leading to decreased inflammation markers in treated cells.
Anticancer Activity
In a recent investigation, derivatives of the compound were tested on various cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity against breast and colon cancer cells. The compounds induced apoptosis through the mitochondrial pathway, as evidenced by increased caspase activity.
Data Tables
Q & A
Basic Question: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
Optimization involves:
- Stepwise Functionalization : Start with furan-2-carboxylic acid hydrazide as a precursor for oxazole ring formation, followed by coupling with tetrahydroisoquinoline derivatives via nucleophilic substitution .
- Catalytic Conditions : Use palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 3-methylphenoxymethyl group to the furan ring.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while controlled heating (80–100°C) minimizes side reactions .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures to isolate high-purity product.
Basic Question: What analytical techniques are recommended for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify substituent positions, focusing on aromatic protons (6.5–8.5 ppm) and oxazole/tetrahydroisoquinoline carbons .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/methanol. Refine using SHELXL (for small molecules) or SHELXTL (for macromolecular interfaces) .
Advanced Question: How should researchers design experiments to evaluate its enzyme inhibition potential?
Methodological Answer:
- Target Selection : Prioritize kinases or cytochrome P450 isoforms due to structural similarity to known oxazole-based inhibitors .
- Assay Design :
- Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC determination.
- Include positive controls (e.g., staurosporine) and negative controls (DMSO-only).
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, analyzing data with GraphPad Prism for sigmoidal fitting.
- Molecular Docking : Perform in silico studies using AutoDock Vina to predict binding interactions with target active sites .
Advanced Question: How to resolve contradictions in crystallographic data during refinement?
Methodological Answer:
- Data Collection : Ensure high-resolution (<1.0 Å) data using synchrotron radiation.
- Software Tools :
- Twinned Data : Apply twin-law detection (e.g., using PLATON) and refine with HKLF5 format in SHELXL .
Basic Question: What strategies improve reproducibility in scaled-up synthesis?
Methodological Answer:
- Reagent Standardization : Source CMDA (chloromethylfuran derivative) from certified suppliers (e.g., Kanto Reagents) to ensure batch consistency .
- Reaction Monitoring : Use inline FTIR or HPLC to track intermediate formation (e.g., furan-2-yl intermediates at 254 nm) .
- Documentation : Record detailed parameters (e.g., stirring rate, inert gas flow) to minimize variability .
Advanced Question: How to investigate its metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Systems : Use liver microsomes (human/rat) with NADPH cofactor, quantifying parent compound depletion via LC-MS/MS .
- Metabolite Identification : Perform HR-MS/MS fragmentation to detect hydroxylation or demethylation products.
- Computational Prediction : Apply CYP450 substrate models in Schrödinger’s ADMET Predictor to prioritize in vivo testing .
Advanced Question: How to assess polymorphic forms and their stability?
Methodological Answer:
- Screening : Recrystallize from 10+ solvent systems (e.g., acetone, acetonitrile) and analyze via PXRD to identify polymorphs.
- Thermal Analysis : Use DSC to measure melting points and detect phase transitions.
- Stability Studies : Store polymorphs under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 4 weeks, monitoring via HPLC .
Basic Question: How to validate analytical methods for impurity profiling?
Methodological Answer:
- HPLC Method Development :
- Column: C18 (5 µm, 250 mm × 4.6 mm).
- Mobile Phase: Acetonitrile/0.1% formic acid (gradient: 30% → 70% over 20 min).
- Detection: UV at 220 nm and 280 nm .
- Validation Parameters : Assess linearity (R > 0.999), LOD/LOQ (≤0.1%), and precision (%RSD < 2%) per ICH Q2(R1).
Advanced Question: How to conduct mechanistic studies on its photodegradation?
Methodological Answer:
- Light Sources : Expose to UV-A (320–400 nm) and UV-B (280–320 nm) in a photoreactor.
- Degradation Products : Identify via LC-HRMS and compare with in silico predictions (e.g., mzCloud).
- Radical Trapping : Use scavengers (e.g., NaN for singlet oxygen) to elucidate degradation pathways .
Advanced Question: How to address low solubility in aqueous buffers for bioassays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility.
- Nanoparticle Formulation : Prepare PLGA nanoparticles via emulsion-solvent evaporation, characterizing size via DLS (target: 100–200 nm) .
- Surfactant Screening : Test polysorbate 80 or Cremophor EL at 0.01–0.1% w/v to stabilize suspensions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
